2-(2-bromo-4-tert-butylphenoxy)acetamide
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Overview
Description
2-(2-bromo-4-tert-butylphenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo-substituted phenoxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-tert-butylphenoxy)acetamide typically involves the reaction of 2-bromo-4-tert-butylphenol with chloroacetic acid or its derivatives under basic conditions to form the corresponding phenoxyacetic acid. This intermediate is then converted to the acetamide through a reaction with ammonia or an amine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The key steps include the bromination of 4-tert-butylphenol, followed by etherification with chloroacetic acid, and finally, amidation to form the desired acetamide .
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-tert-butylphenoxy)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The acetamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of substituted phenoxyacetamides.
Oxidation: Formation of quinones or phenolic derivatives.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
2-(2-bromo-4-tert-butylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-tert-butylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo group and phenoxy moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromo-4-tert-butylphenoxy)acetic acid
- 2-(2-bromo-4-tert-butylphenoxy)-N-(2-furanylmethyl)acetamide
- 2-(2-bromo-4-tert-butylphenoxy)-N-(4-ethoxyphenyl)acetamide
Uniqueness
2-(2-bromo-4-tert-butylphenoxy)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
2-(2-bromo-4-tert-butylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)8-4-5-10(9(13)6-8)16-7-11(14)15/h4-6H,7H2,1-3H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVFYCKGGDMGAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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